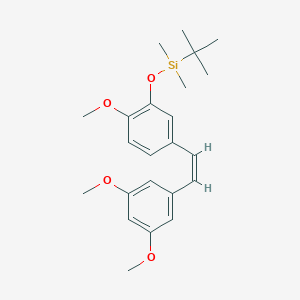

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene

Übersicht

Beschreibung

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene is a synthetic organic compound that belongs to the class of stilbenes Stilbenes are characterized by a 1,2-diphenylethylene structure and are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the stilbene core: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene backbone.

Introduction of methoxy groups: Methoxylation of the aromatic rings is performed using methyl iodide and a strong base such as sodium hydride.

Silylation: The tert-butyldimethylsilyloxy group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

Optimization of reaction conditions: Using high-yielding and scalable reactions.

Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

Automation: Utilizing automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydrostilbenes.

Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Produces quinones or other oxidized stilbene derivatives.

Reduction: Yields dihydrostilbenes.

Substitution: Results in halogenated or nitrated stilbenes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that stilbene derivatives exhibit significant anticancer properties. (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene has been studied for its ability to inhibit the growth of various cancer cell lines. Notably, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's . The presence of methoxy groups is believed to enhance its ability to cross the blood-brain barrier, increasing its therapeutic potential.

Materials Science Applications

1. Organic Photovoltaics

this compound has been explored as a component in organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light efficiently and facilitate charge transport makes it a suitable candidate for enhancing the efficiency of solar cells .

2. Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or additive in the synthesis of advanced materials with tailored properties. Its silyl ether functionality allows for easy incorporation into siloxane-based polymers, which are known for their thermal stability and flexibility .

Organic Synthesis Applications

1. Synthetic Intermediates

The compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its functional groups can be modified through various chemical reactions, allowing chemists to create new derivatives with desired properties .

2. Protecting Group in Synthesis

The tert-butyldimethylsilyl (TBDMS) group is widely used in organic synthesis as a protecting group for alcohols and amines. This compound can thus be employed in multi-step synthetic routes where selective deprotection is required .

Case Studies

Wirkmechanismus

The mechanism of action of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene involves its interaction with various molecular targets and pathways:

Antioxidant activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory effects: Inhibits the production of pro-inflammatory cytokines.

Anticancer properties: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Resveratrol: Another stilbene with similar antioxidant and anticancer properties.

Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.

Combretastatin: A stilbene derivative known for its potent anticancer activity.

Uniqueness

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene is unique due to the presence of the tert-butyldimethylsilyloxy group, which enhances its stability and solubility compared to other stilbenes. This modification also allows for easier functionalization and incorporation into various applications.

Biologische Aktivität

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene is a synthetic stilbene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound, characterized by its unique structural modifications, is an intermediate in the production of anticancer agents and exhibits a range of biological effects.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes three methoxy groups and a tert-butyldimethylsilyloxy group, which contribute to its solubility and stability in biological systems. The presence of these functional groups is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.58 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that stilbene derivatives, including this compound, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

-

Mechanism of Action : The compound appears to exert its anticancer effects through multiple pathways:

- Apoptosis Induction : Studies have shown that it can trigger apoptosis in cancer cells by downregulating anti-apoptotic proteins such as XIAP and inhibiting transcription factors like Sp1 .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, leading to mitotic catastrophe .

-

In Vitro Studies : The compound demonstrated potent antiproliferative activity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- T24T (bladder cancer)

- HCT116 (colon cancer)

Cell Line IC50 (µM) MCF-7 60 T24T 150 HCT116 100

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Stilbenes are known to modulate inflammatory pathways. The presence of methoxy groups enhances the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Mechanism of Action : The anti-inflammatory activity is likely linked to the compound's ability to inhibit NF-κB activation, a key regulator of inflammatory responses .

- Experimental Evidence : In vitro studies have demonstrated that stilbene derivatives can reduce TNF-induced inflammation markers in human cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities of stilbene derivatives similar to this compound:

- Dai et al. (2020) : This study characterized the pharmacokinetic profile of related stilbene compounds and found enhanced bioavailability compared to traditional compounds like resveratrol .

- Ashikawa et al. (2020) : Investigated the role of hydroxyl groups in enhancing the anti-inflammatory properties of stilbenes, suggesting that methoxylation could also play a role in modulating these effects .

Eigenschaften

IUPAC Name |

tert-butyl-[5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFSHSMPMRHYOG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C\C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456791 | |

| Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586410-23-3 | |

| Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.